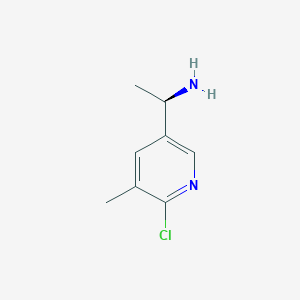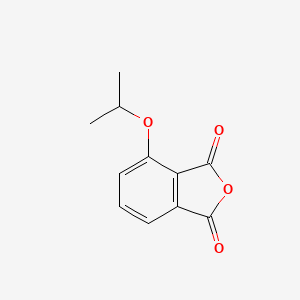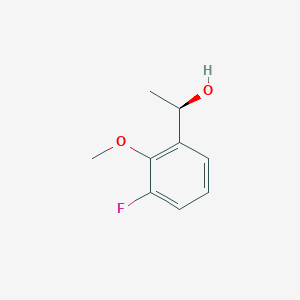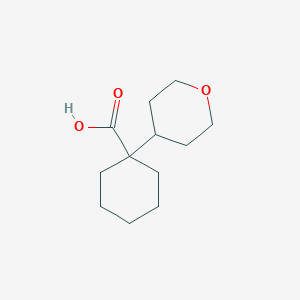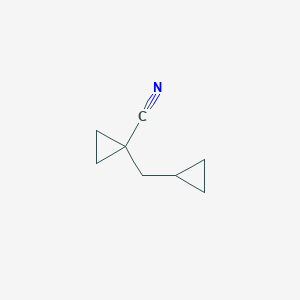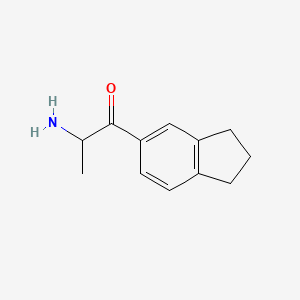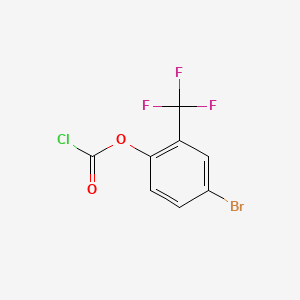
4-Bromo-2-(trifluoromethyl)phenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(trifluoromethyl)phenyl chloroformate is an organic compound characterized by the presence of bromine, trifluoromethyl, and chloroformate groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 4-Bromo-2-(trifluoromethyl)phenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to maximize yield and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Electrophilic Aromatic Substitution: The bromine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions to introduce additional functional groups onto the aromatic ring.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Bromo-2-(trifluoromethyl)phenyl chloroformate finds applications in various fields of scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The bromine and trifluoromethyl groups on the benzene ring influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
- 4-Bromo-2-(trifluoromethyl)phenyl carbamate
- 4-Bromo-2-(trifluoromethyl)phenyl thiocarbamate
Comparison: Compared to its analogs, 4-Bromo-2-(trifluoromethyl)phenyl chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity and functional properties. The chloroformate group allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C8H3BrClF3O2 |
|---|---|
Peso molecular |
303.46 g/mol |
Nombre IUPAC |
[4-bromo-2-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-2-6(15-7(10)14)5(3-4)8(11,12)13/h1-3H |
Clave InChI |
UXHUSQLVRQISNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(F)(F)F)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



